2-(2-Bromo-5-fluorophenyl)pyrrolidine
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Overview
Description
2-(2-Bromo-5-fluorophenyl)pyrrolidine is an organic compound with the molecular formula C10H11BrFN It is a derivative of pyrrolidine, where the pyrrolidine ring is substituted with a 2-bromo-5-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-fluorophenyl)pyrrolidine typically involves the reaction of 2-bromo-5-fluoroaniline with pyrrolidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-bromo-5-fluoroaniline is reacted with a pyrrolidine derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids .
Scientific Research Applications
2-(2-Bromo-5-fluorophenyl)pyrrolidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromo-5-fluorophenyl)pyrrolidinone: This compound has a similar structure but contains a carbonyl group in the pyrrolidine ring.
2-(2-Bromo-5-fluorophenyl)cyclopropane: This compound features a cyclopropane ring instead of a pyrrolidine ring.
Uniqueness
2-(2-Bromo-5-fluorophenyl)pyrrolidine is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination of substituents imparts distinct chemical properties, making it valuable for various research applications .
Properties
Molecular Formula |
C10H11BrFN |
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Molecular Weight |
244.10 g/mol |
IUPAC Name |
2-(2-bromo-5-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11BrFN/c11-9-4-3-7(12)6-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 |
InChI Key |
YORBCUABTMXJKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
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